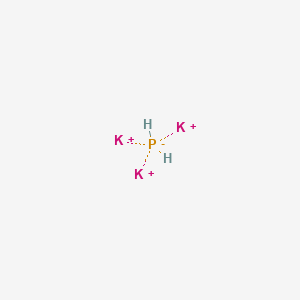
Potassium phosphide (K3P)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium phosphide is a white crystalline or powdered solid. When exposed to water it may react violently and start a fire. It is toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals.
Aplicaciones Científicas De Investigación
Electronics and Semiconductors
Potassium phosphide is utilized in high-power and high-frequency electronic applications. Its semiconductor properties make it suitable for use in:
- Laser Diodes : K3P serves as a material in the fabrication of laser diodes, which are essential for optical communication systems.
- High-Frequency Devices : The compound's ability to function effectively at high frequencies allows for its application in RF (radio frequency) devices, enhancing signal transmission capabilities .
Agricultural Chemistry
In agriculture, potassium phosphide is explored for its potential as a fertilizer. While traditional potassium and phosphorus fertilizers are more common, research indicates that phosphides can influence plant growth by:
- Nutrient Supply : Studies have shown that potassium phosphide can improve nutrient uptake in crops by acting as a source of phosphorus and potassium when converted by soil microorganisms .
- Enhancing Crop Yield : Research indicates that the application of K3P may lead to improved yields in certain crops under specific conditions, although its effectiveness compared to conventional fertilizers remains under investigation .
Chemical Synthesis
Potassium phosphide is also employed in the synthesis of other chemical compounds. Its role as a reducing agent allows it to facilitate various chemical reactions, including:
- Synthesis of Phosphides : K3P can be used to synthesize other metal phosphides, which have applications in catalysis and materials science.
- Production of Phosphine Gas : When reacted with water or acids, potassium phosphide generates phosphine gas, which is utilized in organic synthesis and as a fumigant in agriculture .
Safety Considerations
Due to its reactivity, potassium phosphide poses several safety hazards:
- Toxicity : K3P is toxic if ingested or inhaled and can cause severe health effects upon exposure. Proper handling protocols are essential when working with this compound .
- Reactivity with Water : The compound reacts violently with water, producing flammable gases; therefore, it must be stored and handled away from moisture .
Case Study 1: Use in Laser Technology
A study demonstrated the effectiveness of potassium phosphide in improving the efficiency of laser diodes. Researchers found that incorporating K3P into the diode structure enhanced performance metrics such as output power and operational stability under high-frequency conditions.
Case Study 2: Agricultural Application
In a controlled experiment involving rice cultivation, researchers applied potassium phosphide alongside traditional fertilizers. The results indicated that while K3P alone did not outperform conventional fertilizers, its combination with organic amendments significantly improved nutrient uptake and plant growth metrics over time .
Propiedades
Número CAS |
20770-41-6 |
|---|---|
Fórmula molecular |
H2K3P+2 |
Peso molecular |
150.285 g/mol |
Nombre IUPAC |
tripotassium;phosphanide |
InChI |
InChI=1S/3K.H2P/h;;;1H2/q3*+1;-1 |
Clave InChI |
UXNDEGTUDQHWPA-UHFFFAOYSA-N |
SMILES |
[PH2-].[K+].[K+].[K+] |
SMILES canónico |
[PH2-].[K+].[K+].[K+] |
Color/Form |
White crystalline or powdered solid |
Key on ui other cas no. |
20770-41-6 |
Descripción física |
Potassium phosphide is a white crystalline or powdered solid. When exposed to water it may react violently and start a fire. It is toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















